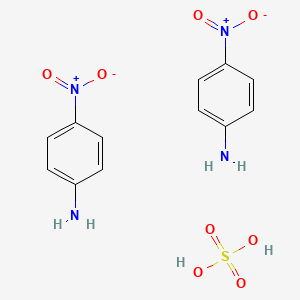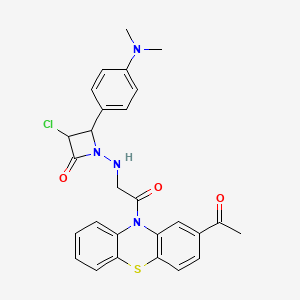
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)-: is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)- involves multiple steps, starting with the preparation of the phenothiazine core The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur
Cyclization of Diphenylamine with Sulfur: This step forms the phenothiazine core.
Acetylation: The phenothiazine core is acetylated using acetic anhydride in the presence of a catalyst.
Introduction of Azetidinyl Group: The azetidinyl group is introduced through a nucleophilic substitution reaction involving 3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antipsychotic and antihistaminic agent.
Biological Research: The compound is used in studies related to neurotransmitter pathways and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets, including dopamine and histamine receptors. By binding to these receptors, it can modulate neurotransmitter activity, leading to its pharmacological effects. The azetidinyl group may also play a role in enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)- is unique due to the presence of the azetidinyl group, which may confer additional pharmacological properties and enhance its efficacy compared to other phenothiazine derivatives.
特性
CAS番号 |
89258-17-3 |
|---|---|
分子式 |
C27H25ClN4O3S |
分子量 |
521.0 g/mol |
IUPAC名 |
1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-[4-(dimethylamino)phenyl]azetidin-2-one |
InChI |
InChI=1S/C27H25ClN4O3S/c1-16(33)18-10-13-23-21(14-18)31(20-6-4-5-7-22(20)36-23)24(34)15-29-32-26(25(28)27(32)35)17-8-11-19(12-9-17)30(2)3/h4-14,25-26,29H,15H2,1-3H3 |
InChIキー |
GTHOYAAIOYQIGQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC=C(C=C5)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


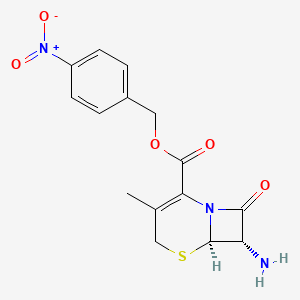

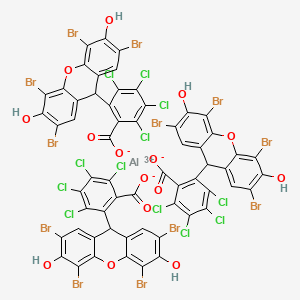
![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
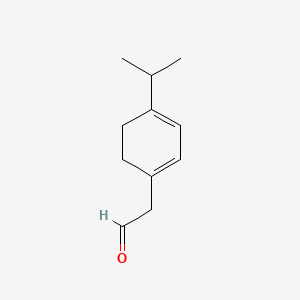
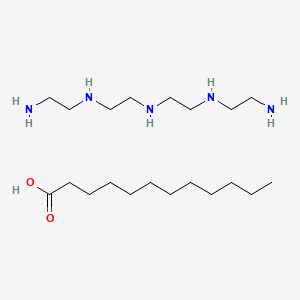
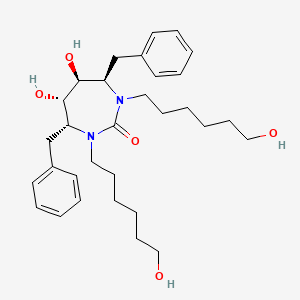

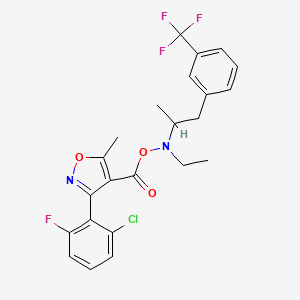
![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B15184088.png)


